(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide
Description
(3aS)-3a,4-Dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide is a fused heterocyclic compound featuring a bicyclic system comprising an oxathiazole ring (with a 1,1-dioxide group) and an indole moiety. The oxathiazole ring system is characterized by the presence of oxygen, sulfur, and nitrogen atoms, contributing to its unique electronic and steric properties. The 1,1-dioxide functionalization enhances the compound’s polarity and stability, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3aS)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-14(12)10-8(6-13-14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUJJLPHJDEQX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COS(=O)(=O)N2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COS(=O)(=O)N2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with sulfur-containing reagents under oxidative conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the consistent and large-scale manufacture of this compound.
Chemical Reactions Analysis
Types of Reactions
(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Overview
(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide features a fused ring system containing sulfur, nitrogen, and oxygen atoms. Its synthesis typically involves the cyclization of indole derivatives with sulfur-containing reagents under oxidative conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Synthetic Routes
Common synthetic routes include:
- Cyclization of Indole Derivatives : Utilizing sulfur-containing reagents.
- Oxidative Conditions : Employing oxidizing agents to facilitate the reaction.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activities : Preliminary research suggests potential in inhibiting cancer cell proliferation.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its distinct structural features may allow it to interact with specific molecular targets such as enzymes or receptors involved in disease pathways.
Industry
The compound is also utilized in the development of new materials and catalysts. Its unique properties make it suitable for applications in:
- Catalysis : As a catalyst in various chemical reactions.
- Material Science : In the synthesis of advanced materials with specific properties.
Case Studies
-
Antimicrobial Activity Study :
- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibiotic agent.
-
Anticancer Research :
- In vitro studies showed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways.
Mechanism of Action
The mechanism of action of (3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1,3-Oxathiole 3,3-Dioxides
Structural Features :
Comparison :
- Ring Size/Substituents : The target compound features a six-membered oxathiazoloindole system, whereas 1,3-oxathioles are smaller (five-membered) and lack fused aromatic systems like indole.
- Synthesis : 1,3-Oxathioles are synthesized via cyclization of sulfonyl precursors, while the target compound likely requires indole functionalization followed by oxathiazole ring closure.
- Reactivity : 1,3-Oxathioles undergo nucleophilic ring-opening reactions, whereas the fused indole system in the target compound may prioritize electrophilic substitution at the indole’s C3 position .
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles
Structural Features :
Comparison :
- Heteroatom Composition : Triazolothiadiazoles contain three nitrogen atoms and one sulfur, contrasting with the oxygen-sulfur-nitrogen triad in the target compound.
- Synthesis : Triazolothiadiazoles are synthesized via bromine-mediated cyclization of Schiff bases (e.g., 3a,b ), whereas the target compound’s synthesis would likely involve indole-thiol intermediates and sulfonation .
1,3,4-Oxadiazole-2-thiols
Structural Features :
Comparison :
- Heterocycle Stability : The 1,3,4-oxadiazole ring is less strained than the oxathiazole system, but the thiol group in 4 increases susceptibility to oxidation.
- Synthesis : Oxadiazoles are prepared via cyclization of hydrazides with carbon disulfide, contrasting with the sulfonyl-dependent routes for oxathiazoles .
- Applications : Oxadiazole-thiols are explored as enzyme inhibitors, whereas the target compound’s sulfonyl groups may enhance binding to polar biological targets .
Data Tables
Table 2. Reactivity and Stability
| Compound Class | Stability | Reactivity Hotspots |
|---|---|---|
| Oxathiazoloindole 1,1-dioxide | High (due to sulfonyl groups) | Indole C3, sulfonyl oxygen |
| Triazolothiadiazoles | Moderate | Triazole N1, thiadiazole S |
| Oxadiazole-2-thiols | Low (thiol oxidation) | Thiol group, oxadiazole ring-opening |
Biological Activity
The compound (3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide is a member of the oxathiazole family and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₂O₂S
- Molecular Weight : 196.24 g/mol
This compound features a unique oxathiazole ring fused to an indole structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In a study evaluating the antibacterial activity of related compounds, several derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting the potential of oxathiazoloindoles in combating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. It was found to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | G2/M phase arrest |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
Antioxidant Activity
Oxidative stress is implicated in numerous pathological conditions. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses significant free radical scavenging capabilities, suggesting its potential use in oxidative stress-related diseases .
Case Study 1: Antimicrobial Screening
In a comprehensive study by Raghunath et al., various indole derivatives were synthesized and screened for antimicrobial activity. Among these compounds, those structurally related to this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Efficacy
A study conducted by Shalini et al. focused on the anticancer properties of indole derivatives. The results showed that compounds with an oxathiazole moiety had enhanced cytotoxicity against lung cancer cells compared to their non-modified counterparts .
Q & A
Basic Research Questions
What are the established synthetic methodologies for (3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide?
The synthesis of this heterocyclic compound typically involves cyclocondensation reactions. A common approach is refluxing precursors (e.g., indole derivatives and sulfur-containing reagents) in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . For example, analogous oxathiazolo-indole frameworks have been synthesized via one-pot multicomponent reactions under controlled pH and temperature to minimize side products .
Methodological Note : Optimize stoichiometry (1.1:1 molar ratio of aldehyde to heterocyclic precursor) and monitor reaction progress via TLC or HPLC to terminate reflux at optimal yield (~3–5 hours) .
How can researchers confirm the structural integrity and purity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C, 2D-COSY): Assign signals for the oxathiazolo ring protons (δ 3.5–4.5 ppm) and indole NH (δ ~10 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly the (3As) configuration .
- HPLC-PDA : Ensure >95% purity by quantifying impurities using C18 columns and acetonitrile/water gradients .
What preliminary biological screening assays are recommended for this compound?
Begin with in vitro antimicrobial and cytotoxicity assays:
- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL concentrations .
- MTT Assay : Evaluate cytotoxicity in human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control .
Advanced Research Questions
How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Systematically adjust:
- Solvent Systems : Replace acetic acid with acetonitrile or DMF to enhance solubility of intermediates .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .
- Real-Time Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction termination points .
How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Replicate studies using identical strains, cell lines, and protocols (e.g., CLSI vs. EUCAST discrepancies in MIC values) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the indole ring) to explain variability in antimicrobial potency .
- Metabolic Stability Tests : Evaluate compound degradation in serum or liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
What advanced techniques are suitable for studying the compound’s interaction with biological targets?
- Molecular Docking : Model binding to enzymes like DNA gyrase (PDB: 3TJ) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized target proteins .
- Cellular Imaging : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track subcellular localization via confocal microscopy .
How can researchers design derivatives to enhance the compound’s pharmacological profile?
- Bioisosteric Replacement : Substitute the oxathiazolo sulfur with sulfone or sulfonamide groups to improve metabolic stability .
- Prodrug Strategies : Introduce ester or peptide-linked moieties to enhance solubility and bioavailability .
- Combinatorial Libraries : Synthesize analogs via ultrasound-assisted three-component reactions (e.g., indole + triazole + oxadiazole) .
Data Analysis and Interpretation
What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 .
- ANOVA with Post-Hoc Tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s HSD for pairwise differences) .
- Principal Component Analysis (PCA) : Identify clusters in SAR datasets to prioritize lead compounds .
How should structural anomalies in spectroscopic data be addressed?
- Dynamic NMR Studies : Investigate rotational barriers or tautomerism in the oxathiazolo ring at variable temperatures .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in crowded spectra .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Ethical and Methodological Frameworks
How to align research on this compound with ecological and safety guidelines?
- Environmental Impact Assessment : Follow protocols from Project INCHEMBIOL to evaluate biodegradation, bioaccumulation, and ecotoxicity (e.g., Daphnia magna assays) .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in synthesis .
- Theoretical Frameworks : Link mechanistic studies to broader concepts (e.g., enzyme inhibition kinetics or oxidative stress pathways) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
